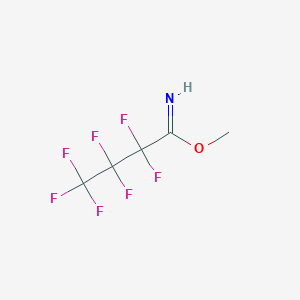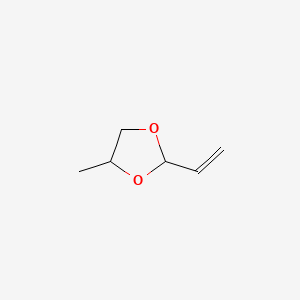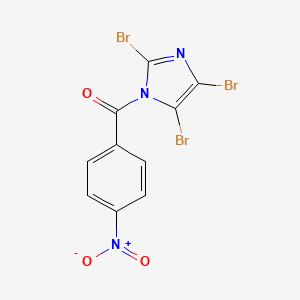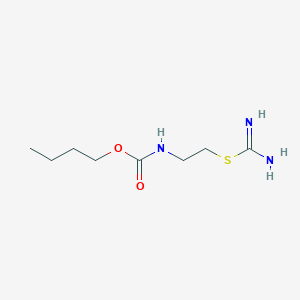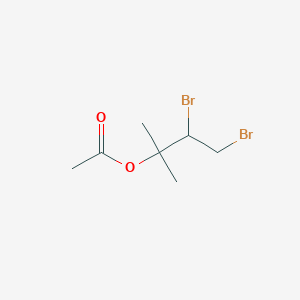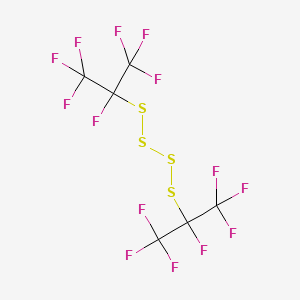
Bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)tetrasulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)tetrasulfane is a chemical compound known for its unique structure and properties It consists of two heptafluoropropyl groups attached to a tetrasulfane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)tetrasulfane typically involves the reaction of heptafluoropropyl halides with sulfur-containing reagents under controlled conditions. One common method includes the reaction of 1,1,1,2,3,3,3-heptafluoropropane with sulfur dichloride in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)tetrasulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into simpler sulfur-containing compounds.
Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)tetrasulfane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for introducing sulfur and fluorine atoms into molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)tetrasulfane involves its interaction with molecular targets through its sulfur and fluorine atoms. These interactions can lead to the formation of stable complexes or the modification of target molecules. The exact pathways and molecular targets are still under investigation, but its unique structure allows for diverse chemical interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,2,3,3,3-Heptafluoropropane: A related compound with similar fluorine content but different sulfur structure.
Bis(1,1,1,3,3,3-hexafluoro-2-propanyl) carbonate: Another fluorinated compound with different functional groups.
1,1,1,3,3,3-Hexafluoropropan-2-ol: A fluorinated alcohol with distinct properties.
Uniqueness
Bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)tetrasulfane is unique due to its combination of fluorine and sulfur atoms, which imparts specific chemical reactivity and stability. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
1588-31-4 |
|---|---|
Molekularformel |
C6F14S4 |
Molekulargewicht |
466.3 g/mol |
IUPAC-Name |
1,1,1,2,3,3,3-heptafluoro-2-(1,1,1,2,3,3,3-heptafluoropropan-2-yltetrasulfanyl)propane |
InChI |
InChI=1S/C6F14S4/c7-1(3(9,10)11,4(12,13)14)21-23-24-22-2(8,5(15,16)17)6(18,19)20 |
InChI-Schlüssel |
FCBFPTHKNRAWBB-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(F)F)(C(F)(F)F)(F)SSSSC(C(F)(F)F)(C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


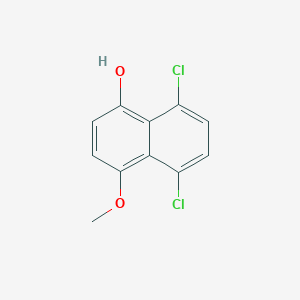
![(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)arsonic acid](/img/structure/B14741404.png)

![3-(Benzylamino)-4-[2-(2-fluorophenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B14741430.png)
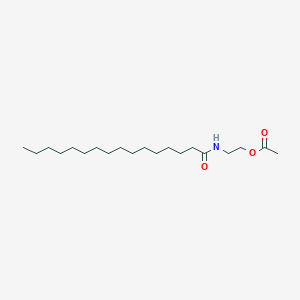
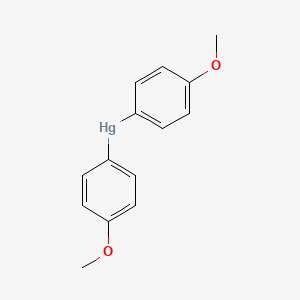

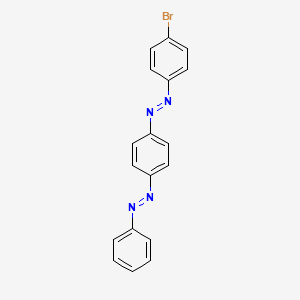
![1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione](/img/structure/B14741459.png)
